molecular formula C20H20F2N4O2S B6016778 2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B6016778
M. Wt: 418.5 g/mol
InChI Key: HOQJLEFMADRCLC-UHFFFAOYSA-N
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Description

2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a difluoromethoxyphenyl group, and a sulfanyl linkage

Properties

IUPAC Name

2-[[5-[2-(difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O2S/c1-3-26-18(14-9-5-7-11-16(14)28-19(21)22)24-25-20(26)29-12-17(27)23-15-10-6-4-8-13(15)2/h4-11,19H,3,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQJLEFMADRCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of a difluoromethoxyphenyl derivative with the triazole intermediate, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol derivative reacts with the triazole intermediate.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methylphenylacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the difluoromethoxyphenyl group, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties may be useful in the development of advanced materials, such as polymers or coatings with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and difluoromethoxyphenyl group can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)phenyl isothiocyanate
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Uniqueness

Compared to similar compounds, 2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide stands out due to its combination of a triazole ring, a difluoromethoxyphenyl group, and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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